molecular formula C8H7NO2S B1631094 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-14-6

2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B1631094
CAS No.: 332099-14-6
M. Wt: 181.21 g/mol
InChI Key: HNROXXPBCUVOKZ-UHFFFAOYSA-N
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Description

2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrrole ring, with a carboxylic acid functional group at the 5-position and a methyl group at the 2-position. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules .

Biochemical Analysis

Biochemical Properties

2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with lysine-specific demethylases such as KDM1A and LSD1, which are involved in the regulation of DNA methylation . These interactions are crucial as they influence gene transcription by modulating the methylation status of histones. The compound’s ability to inhibit these demethylases makes it a potential candidate for anticancer therapy.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with KDM1A and LSD1 can lead to changes in gene expression patterns, which in turn can affect cellular proliferation and differentiation . Additionally, the compound’s impact on DNA methylation can alter cellular metabolism by influencing the expression of metabolic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of lysine-specific demethylases, thereby preventing the demethylation of histones . This inhibition leads to an increase in the methylation levels of histones, which can suppress the expression of oncogenes and promote the expression of tumor suppressor genes. The compound’s ability to modulate gene expression through these mechanisms highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit lysine-specific demethylases without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the methylation status of histones . The compound’s impact on metabolic flux and metabolite levels is mediated through its inhibition of lysine-specific demethylases, which can alter the expression of metabolic genes. These interactions highlight the compound’s potential to modulate cellular metabolism and influence various biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to target specific tissues and cells is crucial for its therapeutic efficacy, as it ensures that the compound reaches its intended site of action.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function are closely linked to its localization, as it needs to be in proximity to its target biomolecules to exert its effects. Understanding the subcellular distribution of the compound is essential for optimizing its therapeutic potential.

Preparation Methods

The synthesis of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by functional group modifications. One common synthetic route starts with the preparation of N-substituted thienopyrrolecarboxylate esters, which are then subjected to alkaline hydrolysis to yield the corresponding carboxylic acids . Another method involves the acylation of this compound methyl ester under Friedel-Crafts reaction conditions in the presence of aluminum chloride (AlCl3) . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for large-scale production.

Chemical Reactions Analysis

2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be compared with other thienopyrrole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h2-3,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNROXXPBCUVOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-14-6
Record name 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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